N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-14-5-4-10-21(14)27(24,25)16-8-6-15(26-3)7-9-16/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRAKZKULURQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions . The methoxyphenyl group is introduced through a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the pyrrolidine derivative . The final step involves the formation of the oxalamide moiety, which is achieved by reacting the intermediate with oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Metalloproteases
One of the primary applications of this compound is its role as an inhibitor of metalloproteases, particularly zinc-dependent proteases. Metalloproteases are crucial in various physiological processes, including extracellular matrix remodeling and cell signaling. Inhibiting these enzymes can be beneficial in treating conditions such as:
- Cardiovascular Diseases : The compound has shown potential in managing diseases associated with vasoconstriction, such as hypertension and myocardial ischemia. By inhibiting metalloprotease activity, it may help alleviate symptoms and improve cardiac function .
- Cancer Therapy : Given the role of metalloproteases in tumor progression and metastasis, this compound could serve as a cytostatic agent, potentially inhibiting tumor growth and spread .
1.2 Neuroprotective Effects
Research indicates that compounds like N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide may provide cerebroprotective effects. This is particularly relevant in conditions such as:
- Cerebral Ischemia : The compound's ability to inhibit metalloproteases may protect neuronal tissues during ischemic events, reducing damage and improving recovery outcomes .
- Neurodegenerative Disorders : Its neuroprotective properties could also have implications for diseases like Alzheimer's or Parkinson's, where oxidative stress and inflammation play critical roles .
Biochemical Interactions
2.1 Binding Affinity Studies
Studies have mapped the binding sites of various nonpeptide antagonists, including those similar to this compound. Understanding these interactions is vital for optimizing drug design and enhancing efficacy against specific targets, such as endothelin-converting enzymes involved in vascular regulation .
2.2 Structure-Activity Relationship (SAR)
The compound's structure allows for modifications that can enhance its biological activity or selectivity for specific metalloprotease isoforms. This SAR approach is essential in drug development, enabling researchers to design more effective inhibitors with fewer side effects .
Therapeutic Implications
3.1 Treatment of Vascular Disorders
The inhibition of metalloproteases by this compound suggests its utility in treating various vascular disorders. Conditions like pulmonary hypertension and renal insufficiency could benefit from its vasodilatory effects mediated through metalloprotease inhibition .
3.2 Ophthalmological Applications
Given the role of metalloproteases in ocular diseases, such as glaucoma, the compound may also find applications in ophthalmology. Its potential to inhibit pathological remodeling of ocular tissues could lead to new therapeutic strategies for managing eye diseases .
Mechanism of Action
The mechanism of action of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl compounds: Molecules containing sulfonyl groups attached to different aromatic or aliphatic groups.
Oxalamide derivatives: Compounds with oxalamide moieties but varying side chains.
Uniqueness
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties .
Biological Activity
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular interactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-methoxybenzenesulfonyl group, which is known to influence its biological interactions. The presence of the sulfonyl moiety enhances solubility and may affect the binding affinity to various biological targets.
Research indicates that compounds similar to this compound may interact with tubulin, a key protein involved in cell division. These interactions can lead to:
- Inhibition of Tubulin Polymerization : This disrupts the dynamic process of microtubule formation, leading to cell cycle arrest at the G(2)/M phase.
- Induction of Apoptosis : By interfering with microtubule dynamics, these compounds can trigger programmed cell death in cancer cells.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into their potential therapeutic effects:
-
In Vitro Studies :
- Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, SMART compounds demonstrated potent inhibition of cell growth in both parental and multidrug-resistant (MDR) cancer cells, suggesting their ability to overcome drug resistance mechanisms .
- In Vivo Efficacy :
- Mechanistic Insights :
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of a series of methoxybenzoyl derivatives, including those structurally related to this compound. Results showed that these compounds could effectively inhibit tumor growth in vivo without significant neurotoxicity, highlighting their potential as safer alternatives to existing chemotherapeutics .
Case Study 2: Overcoming Drug Resistance
Another research focused on the ability of SMART compounds to counteract P-glycoprotein-mediated drug resistance in cancer cells. The results indicated that these compounds maintained their cytotoxic efficacy even in MDR cell lines, suggesting a novel approach for treating resistant cancers .
Summary Table of Biological Activities
Q & A
Q. What analytical techniques are critical for confirming the structure and purity of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of functional groups (e.g., sulfonyl, pyrrolidine, and ethanediamide moieties). For example, the sulfonyl group typically shows deshielded protons in the 7–8 ppm range in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify the molecular ion peak at m/z 431.5 (molecular weight) and fragmentation patterns consistent with the sulfonamide and pyrrolidine groups .
- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides bond lengths, angles, and stereochemical confirmation. Computational chemistry (e.g., DFT) can supplement structural validation if crystallographic data are unavailable .
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-Step Synthesis :
- Sulfonylation of Pyrrolidine : React pyrrolidine with 4-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base (e.g., triethylamine) to form 1-(4-methoxybenzenesulfonyl)pyrrolidine .
- Methylation and Amidation : Introduce the ethanediamide moiety via coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DMSO) at 50–60°C. Optimize yield by adjusting stoichiometry and reaction time .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve ≥95% purity .
Q. What functional groups in this compound suggest potential biological activity?
Methodological Answer:
- Sulfonamide Group : Known to interact with enzymes (e.g., carbonic anhydrase) and receptors (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions .
- Pyrrolidine Ring : Enhances membrane permeability and can act as a bioisostere for peptide bonds, enabling protease resistance .
- Ethanediamide Backbone : Provides rigidity and stabilizes interactions with target proteins through hydrogen bonding .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to targets like sulfotransferases or kinases. Focus on the sulfonamide’s affinity for catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K). Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
- SAR Studies : Compare with analogs (e.g., N'-benzyl derivatives) to identify critical substituents for activity. Modify the methoxy group to test electronic effects on binding .
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Replication : Conduct assays (e.g., IC₅₀ determination) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation in certain models .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .
Q. What experimental design strategies are recommended for in vivo toxicity studies?
Methodological Answer:
- Rodent Models : Use randomized block designs with split-plot arrangements (e.g., dose as main plot, administration route as subplot) to control variability .
- Endpoint Selection : Measure biomarkers (ALT, AST for hepatotoxicity; BUN for nephrotoxicity) and histopathology at 24 h and 7 days post-administration .
- PK/PD Integration : Collect plasma samples at t = 0, 1, 4, 8, 24 h to correlate exposure (AUC) with adverse effects .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and formulation stability?
Methodological Answer:
- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (PEG-400, cyclodextrins). Note that sulfonamides often exhibit pH-dependent solubility .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways. Use HPLC-MS to characterize degradation products .
- Excipient Compatibility : Screen with mannitol, PVP, and surfactants (Polysorbate 80) to stabilize lyophilized formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
